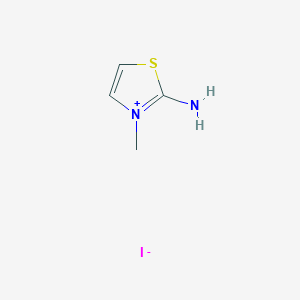![molecular formula C18H16O2 B12538763 2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)- CAS No. 653585-85-4](/img/structure/B12538763.png)
2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 2-([1,1’-biphenyl]-4-ylhydroxymethyl)- is an organic compound that features a cyclopentenone ring substituted with a biphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Cyclopenten-1-one, 2-([1,1’-biphenyl]-4-ylhydroxymethyl)- involves the Morita-Baylis-Hillman reaction. This reaction uses 2-cyclopenten-1-one and formalin in the presence of a catalyst such as tributylphosphine or dimethylphenylphosphine. The reaction is highly efficient and yields the desired product in excellent quantities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 2-([1,1’-biphenyl]-4-ylhydroxymethyl)- undergoes various chemical reactions typical of α-β unsaturated ketones. These include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Baylis-Hillman Reaction: A carbon-carbon bond-forming reaction that results in the formation of highly functionalized molecules.
Michael Reaction: A type of conjugate addition where nucleophiles add to α-β unsaturated carbonyl compounds.
Diels-Alder Reaction: A cycloaddition reaction between a conjugated diene and a dienophile, forming a cyclohexene derivative
Common Reagents and Conditions
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes. The reactions typically require specific catalysts and solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Diels-Alder reaction with a suitable diene can yield a fused tricyclic system .
Scientific Research Applications
2-Cyclopenten-1-one, 2-([1,1’-biphenyl]-4-ylhydroxymethyl)- has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 2-([1,1’-biphenyl]-4-ylhydroxymethyl)- involves its role as an electrophile. It can react with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Contains a similar cyclopentenone ring but lacks the biphenyl and hydroxymethyl groups.
Cyclopropenone: A smaller ring structure with different reactivity.
Cyclobutenone: Another ring structure with unique properties.
Cyclohexenone: A larger ring structure with different chemical behavior.
Uniqueness
These substituents can influence the compound’s electronic properties and interactions with other molecules, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
653585-85-4 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-[hydroxy-(4-phenylphenyl)methyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C18H16O2/c19-17-8-4-7-16(17)18(20)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-3,5-7,9-12,18,20H,4,8H2 |
InChI Key |
RULKPDUFWUNRKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C1)C(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
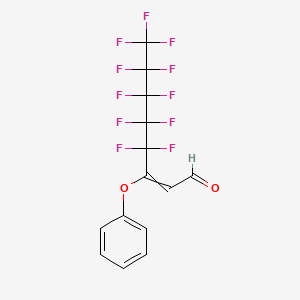
![Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide](/img/structure/B12538685.png)
![1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12538686.png)
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
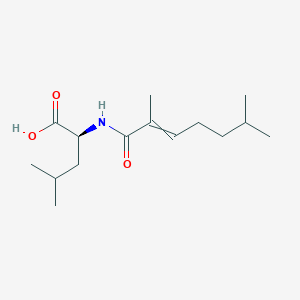
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)
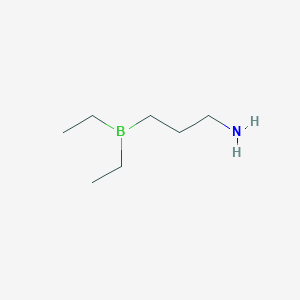


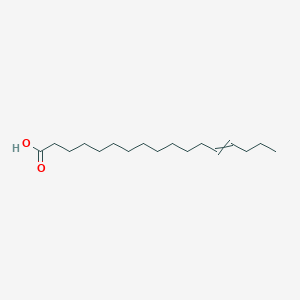
![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)

